Methyl 4-amino-2,6-difluorobenzoate

Description

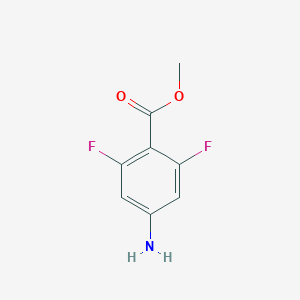

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

methyl 4-amino-2,6-difluorobenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7F2NO2/c1-13-8(12)7-5(9)2-4(11)3-6(7)10/h2-3H,11H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UWPLTCWTTVMXCM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(C=C(C=C1F)N)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7F2NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80629511 | |

| Record name | Methyl 4-amino-2,6-difluorobenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80629511 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

187.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

191478-99-6 | |

| Record name | Methyl 4-amino-2,6-difluorobenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80629511 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Methyl 4-amino-2,6-difluorobenzoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to Methyl 4-amino-2,6-difluorobenzoate

For Researchers, Scientists, and Drug Development Professionals

Core Compound Identity and Properties

Methyl 4-amino-2,6-difluorobenzoate is a fluorinated aromatic compound with the CAS Number 191478-99-6 .[1] It serves as a crucial building block in medicinal chemistry, particularly in the development of targeted protein degraders.[2] Its chemical structure and key properties are summarized below.

| Property | Value | Source |

| CAS Number | 191478-99-6 | [1] |

| Molecular Formula | C₈H₇F₂NO₂ | [1] |

| Molecular Weight | 187.14 g/mol | [1] |

| IUPAC Name | This compound | [1] |

| Physical Form | Solid | |

| Solubility | Data not available | |

| Melting Point | Data not available | |

| Boiling Point | Data not available |

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy (Predicted)

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the amino group protons, and the methyl ester protons. The fluorine atoms will cause splitting of the adjacent aromatic proton signals.

-

¹³C NMR: The carbon NMR spectrum will display signals for the carbonyl carbon of the ester, the aromatic carbons (with C-F couplings), and the methyl carbon.

Infrared (IR) Spectroscopy (Predicted)

The IR spectrum is expected to show characteristic absorption bands corresponding to:

-

N-H stretching vibrations of the primary amine.

-

C=O stretching of the ester group.

-

C-F stretching vibrations.

-

Aromatic C-H and C=C stretching.

Mass Spectrometry (MS)

The mass spectrum would show a molecular ion peak (M+) corresponding to the molecular weight of the compound (187.14 g/mol ).

Experimental Protocols

While a specific, detailed synthesis protocol for this compound is not widely published, a general approach can be inferred from the synthesis of structurally similar compounds. A plausible synthetic route would involve the esterification of the corresponding carboxylic acid, 4-amino-2,6-difluorobenzoic acid.

General Synthesis Workflow

Caption: Plausible synthetic workflow for this compound.

Methodology:

-

Reaction Setup: 4-amino-2,6-difluorobenzoic acid would be dissolved in an excess of methanol, which acts as both the solvent and the reactant.

-

Catalysis: A strong acid catalyst, such as concentrated sulfuric acid or thionyl chloride, is typically added to protonate the carboxylic acid and facilitate nucleophilic attack by methanol.

-

Reaction Conditions: The reaction mixture is heated under reflux for a period of time, which is monitored by techniques like Thin Layer Chromatography (TLC) to determine the completion of the reaction.

-

Work-up and Purification: Upon completion, the reaction is cooled, and the excess methanol is removed under reduced pressure. The residue is then neutralized with a mild base (e.g., sodium bicarbonate solution) and extracted with a suitable organic solvent (e.g., ethyl acetate). The organic layers are combined, dried over an anhydrous salt (e.g., sodium sulfate), and the solvent is evaporated. The crude product is then purified, typically by column chromatography on silica gel.

Applications in Drug Development: A Key Building Block for PROTACs

This compound is classified as a "Protein Degrader Building Block," indicating its significant role in the synthesis of Proteolysis Targeting Chimeras (PROTACs).[2] PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome.

Logical Relationship in PROTAC Assembly

Caption: Conceptual workflow for the assembly of a PROTAC molecule.

The amino group of this compound provides a reactive handle for its incorporation into the linker component of a PROTAC. The difluoro-substituted phenyl ring can offer several advantages:

-

Modulation of Physicochemical Properties: The fluorine atoms can influence the solubility, metabolic stability, and cell permeability of the final PROTAC molecule.

-

Structural Rigidity: The aromatic ring provides a rigid scaffold, which can be important for maintaining the optimal orientation of the two ligands for efficient ternary complex formation.

-

Vectorial Exit: The substitution pattern can be used to direct the exit vector of the linker from the ligand binding pocket.

While specific examples of PROTACs containing this compound are not yet prevalent in publicly available literature, its availability as a building block suggests its use in ongoing and future drug discovery programs aimed at targeted protein degradation. This strategy is being explored for a wide range of diseases, including cancers and neurodegenerative disorders, by targeting proteins that are otherwise difficult to inhibit with traditional small molecules.

Signaling Pathway Context

The ultimate biological effect of a PROTAC containing this building block would depend on the protein of interest it is designed to degrade. By degrading a specific protein, the PROTAC can effectively shut down a signaling pathway that is aberrantly activated in a disease state.

Targeted Protein Degradation Signaling Cascade

Caption: Simplified signaling pathway of PROTAC-mediated protein degradation.

References

Physical and chemical properties of Methyl 4-amino-2,6-difluorobenzoate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 4-amino-2,6-difluorobenzoate is a fluorinated aromatic compound of significant interest in medicinal chemistry and drug discovery. Its structural motifs, including a difluorinated benzene ring and an amino group, make it a valuable building block, particularly in the burgeoning field of targeted protein degradation. This technical guide provides a comprehensive overview of the known physical and chemical properties of this compound, along with generalized experimental protocols for its synthesis and analysis. Furthermore, its emerging role in the development of Proteolysis Targeting Chimeras (PROTACs) is discussed.

Core Physicochemical Properties

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Source/Notes |

| IUPAC Name | This compound | [1] |

| CAS Number | 191478-99-6 | [1][2] |

| Molecular Formula | C₈H₇F₂NO₂ | [1][2] |

| Molecular Weight | 187.14 g/mol | [1][2] |

| Appearance | White to off-white solid/powder | Inferred from related compounds |

| Melting Point | Data not available | Data for the related Methyl 4-bromo-2,6-difluorobenzoate is 41-43°C. |

| Boiling Point | Data not available | Data for the isomer Methyl 2,4-difluorobenzoate is 128-129°C.[3] |

| Solubility | Data not available | Expected to be soluble in common organic solvents like methanol, ethanol, DMSO, and DMF. |

| pKa | Data not available | The amino group is expected to have a pKa typical for anilines. |

| XLogP3 | 1.3 | Computed by PubChem[1] |

| Hydrogen Bond Donor Count | 1 | Computed by PubChem[1] |

| Hydrogen Bond Acceptor Count | 3 | Computed by PubChem[1] |

| Topological Polar Surface Area | 52.3 Ų | Computed by PubChem[1] |

Spectroscopic Data

Detailed experimental spectra for this compound are not widely published. The following are predicted and expected spectral characteristics based on its structure and data from analogous compounds.

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the amino protons, and the methyl ester protons. The fluorine atoms will cause characteristic splitting of the adjacent aromatic proton signals.

-

¹³C NMR: The carbon NMR will display signals for the carbonyl carbon of the ester, the aromatic carbons (with C-F couplings), and the methyl carbon.

-

Mass Spectrometry: The mass spectrum should show a molecular ion peak (M+) at m/z 187.14, with fragmentation patterns corresponding to the loss of the methoxy group and other fragments.

-

Infrared (IR) Spectroscopy: The IR spectrum will exhibit characteristic absorption bands for N-H stretching of the amine, C=O stretching of the ester, C-F stretching, and aromatic C-H and C=C stretching. The absorption bands for the methyl group are expected in the 2900 cm⁻¹ region[4].

Experimental Protocols

Synthesis of this compound

A plausible synthetic route involves the esterification of the corresponding carboxylic acid.

Reaction:

4-amino-2,6-difluorobenzoic acid + Methanol --(Acid Catalyst)--> this compound + Water

Materials:

-

4-amino-2,6-difluorobenzoic acid

-

Methanol (anhydrous)

-

Strong acid catalyst (e.g., concentrated sulfuric acid or thionyl chloride)

-

Sodium bicarbonate solution (saturated)

-

Brine

-

Anhydrous magnesium sulfate

-

Organic solvent for extraction (e.g., ethyl acetate)

Procedure:

-

In a round-bottom flask, suspend 4-amino-2,6-difluorobenzoic acid in an excess of anhydrous methanol.

-

Cool the mixture in an ice bath.

-

Slowly add a catalytic amount of a strong acid (e.g., a few drops of concentrated sulfuric acid or a slight excess of thionyl chloride).

-

Allow the reaction to warm to room temperature and then reflux for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Once the reaction is complete, cool the mixture and remove the excess methanol under reduced pressure.

-

Neutralize the residue with a saturated solution of sodium bicarbonate.

-

Extract the aqueous layer with an organic solvent like ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and filter.

-

Remove the solvent in vacuo to yield the crude product.

Purification

The crude this compound can be purified by standard laboratory techniques.

Recrystallization:

-

Dissolve the crude product in a minimum amount of a hot solvent (e.g., ethanol, methanol, or a mixture of ethyl acetate and hexanes).

-

Allow the solution to cool slowly to room temperature, then place it in an ice bath to induce crystallization.

-

Collect the crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.

Column Chromatography:

For higher purity, the compound can be purified by flash column chromatography on silica gel, using a suitable eluent system such as a gradient of ethyl acetate in hexanes.

Analytical Characterization

The identity and purity of the synthesized this compound should be confirmed by:

-

NMR Spectroscopy (¹H and ¹³C): To confirm the chemical structure.

-

Mass Spectrometry: To verify the molecular weight.

-

Melting Point Analysis: To assess purity.

-

High-Performance Liquid Chromatography (HPLC): To determine the percentage purity.

Role in Drug Development: A Building Block for PROTACs

This compound is classified as a "Protein Degrader Building Block"[2]. This strongly suggests its utility in the synthesis of PROTACs. PROTACs are heterobifunctional molecules that co-opt the cell's natural protein disposal system to eliminate specific target proteins.[5] They consist of three components: a "warhead" that binds to the target protein, an "anchor" that recruits an E3 ubiquitin ligase, and a "linker" that connects the two.[5][6][7]

The structure of this compound allows for its incorporation into any of these three components. The amino group provides a convenient handle for further chemical modification, enabling its attachment to other parts of the PROTAC molecule. The difluorinated phenyl ring can enhance binding affinity to the target protein or improve the pharmacokinetic properties of the final PROTAC, as fluorination is a common strategy in drug design to modulate metabolic stability and cell permeability[6][8].

Below is a conceptual workflow illustrating the role of a building block like this compound in the synthesis of a PROTAC.

Caption: Conceptual workflow for PROTAC synthesis using a building block.

The following diagram illustrates the general mechanism of action of a PROTAC, which is the ultimate application of building blocks like this compound.

Caption: General mechanism of action for a PROTAC molecule.

Conclusion

This compound is a valuable and versatile building block for medicinal chemistry, particularly in the design and synthesis of novel therapeutics like PROTACs. While a complete experimental dataset for its physical properties is not yet available, the existing information and data from related compounds provide a strong basis for its use in research and development. The synthetic and analytical protocols outlined in this guide, though generalized, offer a practical starting point for its preparation and characterization in a laboratory setting. As the field of targeted protein degradation continues to expand, the importance of specialized building blocks such as this compound is set to grow.

References

- 1. This compound | C8H7F2NO2 | CID 23001755 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. calpaclab.com [calpaclab.com]

- 3. Methyl 2,4-difluorobenzoate 97 106614-28-2 [sigmaaldrich.com]

- 4. researchgate.net [researchgate.net]

- 5. What are PROTAC Linkers? | BroadPharm [broadpharm.com]

- 6. chempep.com [chempep.com]

- 7. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

Methyl 4-amino-2,6-difluorobenzoate molecular structure and formula

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular structure, properties, synthesis, and applications of Methyl 4-amino-2,6-difluorobenzoate, a key building block in medicinal chemistry and materials science.

Molecular Structure and Chemical Formula

This compound is a substituted aromatic compound. The core structure consists of a benzene ring substituted with a methyl ester group, an amino group, and two fluorine atoms. The fluorine atoms at positions 2 and 6 exert significant electronic and steric effects, influencing the molecule's reactivity and physicochemical properties.

The molecular formula for this compound is C₈H₇F₂NO₂ .[1][2] Its IUPAC name is this compound. The Chemical Abstracts Service (CAS) registry number for this compound is 191478-99-6 .[1][2]

Table 1: Chemical Identifiers

| Identifier | Value |

| Molecular Formula | C₈H₇F₂NO₂ |

| Molecular Weight | 187.14 g/mol [1][2] |

| CAS Number | 191478-99-6[1][2] |

| IUPAC Name | This compound[1] |

| SMILES | COC(=O)C1=C(C=C(C=C1F)N)F[1] |

| InChI | InChI=1S/C8H7F2NO2/c1-13-8(12)7-5(9)2-4(11)3-6(7)10/h2-3H,11H2,1H3[1] |

Physicochemical Properties

The physical and chemical properties of this compound are summarized in the table below. These properties are crucial for designing reaction conditions, purification procedures, and formulation strategies.

Table 2: Physicochemical Data

| Property | Value |

| Physical State | Solid |

| Color | Off-white / light yellow |

| Purity | ≥98% |

| Computed XLogP3 | 1.3 |

| Hydrogen Bond Donor Count | 1 |

| Hydrogen Bond Acceptor Count | 3 |

| Rotatable Bond Count | 2 |

Note: Some physical properties like melting and boiling points are not consistently reported in publicly available literature and should be determined experimentally.

Synthesis

A common synthetic route to this compound involves the esterification of the corresponding carboxylic acid, 4-amino-2,6-difluorobenzoic acid.

Experimental Protocol: Esterification of 4-amino-2,6-difluorobenzoic acid

A representative procedure for the synthesis of similar methyl esters involves the following steps:

-

Reaction Setup: 4-amino-2,6-difluorobenzoic acid is dissolved in an excess of methanol, which serves as both the reactant and the solvent.

-

Catalysis: A strong acid catalyst, such as sulfuric acid (H₂SO₄) or thionyl chloride (SOCl₂), is added dropwise to the cooled solution.

-

Reaction Conditions: The reaction mixture is heated to reflux and stirred for several hours to drive the esterification to completion. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up: Upon completion, the reaction mixture is cooled to room temperature. The excess methanol is removed under reduced pressure.

-

Purification: The residue is neutralized with a weak base, such as a saturated sodium bicarbonate solution, and extracted with an organic solvent like ethyl acetate. The organic layers are combined, dried over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), and the solvent is evaporated to yield the crude product. Further purification can be achieved by column chromatography on silica gel.

Spectroscopic Data

While specific experimental spectra for this compound are not widely published, the expected spectroscopic features can be predicted based on its structure.

-

¹H NMR: The proton NMR spectrum is expected to show a singlet for the methyl protons (-OCH₃) and signals in the aromatic region corresponding to the protons on the benzene ring. The coupling with the adjacent fluorine atoms will influence the multiplicity of the aromatic protons.

-

¹³C NMR: The carbon NMR spectrum will show distinct signals for the carbonyl carbon of the ester, the methyl carbon, and the aromatic carbons. The carbons directly bonded to fluorine will exhibit characteristic splitting (C-F coupling).

-

FTIR: The infrared spectrum will display characteristic absorption bands for the N-H stretching of the amino group, C-H stretching of the aromatic ring and the methyl group, the C=O stretching of the ester, and C-F stretching.

-

Mass Spectrometry: The mass spectrum will show a molecular ion peak corresponding to the molecular weight of the compound (187.14 g/mol ).

Applications in Research and Drug Development

This compound is a valuable building block in the synthesis of more complex molecules, particularly in the pharmaceutical industry. The presence of the fluorine atoms can significantly enhance the metabolic stability, binding affinity, and bioavailability of drug candidates.

The amino group provides a reactive handle for various chemical transformations, such as amide bond formation, diazotization, and N-alkylation, allowing for the introduction of diverse functional groups and the construction of larger molecular scaffolds. This compound and its derivatives are of interest in the development of:

-

Protein Degraders: It is listed as a building block for protein degraders, a novel class of therapeutics.[2]

-

Kinase Inhibitors: Fluorinated aromatic compounds are frequently incorporated into the structure of kinase inhibitors for the treatment of cancer and inflammatory diseases.

-

Agrochemicals: The unique properties imparted by fluorine are also beneficial in the design of modern pesticides and herbicides.

Safety Information

According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound is classified with the following hazards:

-

Acute Toxicity (Oral, Dermal, Inhalation): May be toxic if swallowed, in contact with skin, or if inhaled.[1]

-

Skin Irritation: Causes skin irritation.[1]

-

Eye Irritation: Causes serious eye irritation.[1]

-

Respiratory Irritation: May cause respiratory irritation.[1]

It is essential to handle this compound in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

References

An In-Depth Technical Guide to Methyl 4-amino-2,6-difluorobenzoate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 4-amino-2,6-difluorobenzoate is a fluorinated aromatic compound with significant potential in the field of medicinal chemistry, particularly as a building block for targeted protein degraders. This technical guide provides a comprehensive overview of its chemical properties, a detailed, plausible synthesis protocol, and discusses its emerging role in drug discovery, specifically in the development of Proteolysis Targeting Chimeras (PROTACs). The information presented herein is intended to support researchers and scientists in leveraging this compound for the design and synthesis of novel therapeutic agents.

Chemical Identity and Properties

This compound is a substituted benzoic acid ester. The presence of two fluorine atoms on the benzene ring significantly influences its electronic properties and conformational preferences, making it an attractive scaffold for designing molecules with specific biological activities.

IUPAC Name: this compound[1]

Table 1: Chemical and Physical Properties

| Property | Value | Source |

| CAS Number | 191478-99-6 | [1][2] |

| Molecular Formula | C₈H₇F₂NO₂ | [1][2] |

| Molecular Weight | 187.14 g/mol | [1][2] |

| Appearance | Solid (predicted) | - |

| Melting Point | No experimental data available. The related isomer, Methyl 4-amino-2,3-difluorobenzoate, has a melting point of 136-140 °C. | - |

| Boiling Point | No experimental data available. The related isomer, Methyl 4-amino-2,3-difluorobenzoate, has a boiling point of 306.1 °C at 760 mmHg. | - |

| Solubility | No experimental data available. Expected to be soluble in common organic solvents like methanol, ethanol, and dichloromethane. | - |

Synthesis Protocol

Reaction Scheme:

Figure 1: Fischer-Speier Esterification.

Experimental Protocol: Fischer-Speier Esterification

This protocol is based on established procedures for the esterification of aminobenzoic acids.

Materials and Reagents:

-

4-Amino-2,6-difluorobenzoic acid

-

Anhydrous Methanol

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Saturated Sodium Bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)

-

Ethyl acetate

-

Deionized water

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, suspend 4-amino-2,6-difluorobenzoic acid (1.0 equivalent) in an excess of anhydrous methanol (10-20 equivalents). The methanol serves as both the reactant and the solvent.

-

Catalyst Addition: With vigorous stirring, slowly add concentrated sulfuric acid (0.1-0.2 equivalents) to the suspension at room temperature. The addition is exothermic, and the formation of the aminobenzoic acid salt may be observed as a precipitate.

-

Reflux: Heat the reaction mixture to reflux (approximately 65 °C for methanol) and maintain for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) until the starting material is consumed.

-

Work-up:

-

Cool the reaction mixture to room temperature.

-

Carefully neutralize the excess acid by slowly adding saturated sodium bicarbonate solution until the effervescence ceases and the pH of the aqueous layer is approximately 8.

-

Extract the aqueous mixture with ethyl acetate (3 x volume of the aqueous layer).

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

-

-

Purification:

-

Filter off the drying agent.

-

Concentrate the filtrate under reduced pressure to yield the crude product.

-

If necessary, the product can be further purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes).

-

Characterization:

The identity and purity of the synthesized this compound should be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Role in Drug Development: A Building Block for PROTACs

The classification of this compound as a "Protein Degrader Building Block" points to its significant application in the development of Proteolysis Targeting Chimeras (PROTACs).[2] PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome.

Logical Workflow for PROTAC Development:

Figure 2: PROTAC Development Workflow.

In this context, this compound can be utilized as a precursor to a ligand that binds to the target protein. The amino group provides a convenient handle for chemical modification, allowing for its attachment to a linker, which in turn is connected to a ligand for an E3 ubiquitin ligase (e.g., Cereblon or VHL).

The difluoro substitution pattern is particularly advantageous in drug design. The fluorine atoms can modulate the compound's physicochemical properties, such as:

-

Binding Affinity and Selectivity: Fluorine can engage in favorable interactions with the target protein, including hydrogen bonds and dipole-dipole interactions, potentially increasing binding affinity and selectivity.

-

Metabolic Stability: The C-F bond is strong and resistant to metabolic cleavage, which can improve the pharmacokinetic profile of the resulting PROTAC.

-

Membrane Permeability: Fluorine substitution can influence the lipophilicity of the molecule, which is a critical factor for cell permeability and oral bioavailability.

While specific examples of PROTACs incorporating this compound are not yet widely reported in peer-reviewed literature, its availability as a building block suggests its active use in ongoing drug discovery programs. The logical progression would involve its incorporation into a ligand for a protein of interest, followed by conjugation to a linker and an E3 ligase ligand, and subsequent biological evaluation. The signaling pathway affected would be dependent on the specific target protein being degraded.

Safety and Handling

According to available safety data, this compound is considered hazardous. It is crucial to handle this compound with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, in a well-ventilated fume hood.

Table 2: GHS Hazard Statements

| Hazard Code | Statement |

| H301/H302 | Toxic or harmful if swallowed |

| H311 | Toxic in contact with skin |

| H315 | Causes skin irritation |

| H319 | Causes serious eye irritation |

| H331 | Toxic if inhaled |

| H335 | May cause respiratory irritation |

Source: PubChem[1]

Conclusion

This compound is a valuable chemical entity for medicinal chemists and drug discovery scientists. Its difluorinated aromatic core and reactive amino group make it an ideal starting material for the synthesis of complex molecules, particularly in the rapidly advancing field of targeted protein degradation. While detailed biological studies and specific applications are still emerging, its role as a key building block for PROTACs underscores its potential in the development of next-generation therapeutics. Further research into the synthesis and application of this compound is warranted to fully explore its utility in addressing unmet medical needs.

References

Synthesis of Methyl 4-amino-2,6-difluorobenzoate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the primary synthetic pathways for Methyl 4-amino-2,6-difluorobenzoate, a key intermediate in the development of various pharmaceutical compounds. This document details experimental protocols, presents quantitative data in a structured format, and visualizes the synthetic routes for enhanced clarity.

Primary Synthesis Pathway: Hydrolysis and Esterification

The most direct and commonly employed synthesis of this compound involves a two-step process commencing with the hydrolysis of a substituted benzonitrile followed by a classical Fischer esterification. This pathway is favored for its relatively straightforward procedures and good overall yield.

Step 1: Synthesis of 4-amino-2,6-difluorobenzoic acid

The initial step focuses on the preparation of the carboxylic acid precursor. While a direct protocol for the hydrolysis of 4-amino-2,6-difluorobenzonitrile was not found in the immediate literature, a general and adaptable method for the hydrolysis of a related compound, 2,6-difluorobenzonitrile, provides a strong foundational procedure. This process can be adapted for the 4-amino substituted analogue.

Experimental Protocol: Hydrolysis of 2,6-difluorobenzonitrile

This protocol is adapted from a known procedure for the hydrolysis of 2,6-difluorobenzonitrile and can be modified for the 4-amino substituted starting material.

| Reagent/Solvent | Molar Ratio | Notes |

| 2,6-difluorobenzonitrile | 1 eq | Starting material. |

| Sodium Hydroxide (NaOH) | 3 eq | Base for hydrolysis. |

| Water | 10 eq | Solvent. |

Procedure:

-

To a suitable pressure vessel, add 2,6-difluorobenzonitrile, sodium hydroxide, and water.

-

Heat the mixture to 150°C and maintain the pressure at approximately 0.25 MPa.

-

Allow the reaction to proceed for 10 hours.

-

After completion, cool the reaction mixture and transfer it to a beaker.

-

Adjust the pH to 1 with a 10% sulfuric acid solution to precipitate the product.

-

Filter the resulting solid, wash with cold water, and dry.

-

Recrystallize the crude product from an ethanol/water mixture (2:1 ratio) to yield the purified 2,6-difluorobenzoic acid.

It is anticipated that adapting this protocol for 4-amino-2,6-difluorobenzonitrile would yield 4-amino-2,6-difluorobenzoic acid.

Step 2: Fischer Esterification to this compound

The second step involves the acid-catalyzed esterification of 4-amino-2,6-difluorobenzoic acid with methanol. The following is a detailed protocol adapted from established procedures for the esterification of similar aminobenzoic acids.[1][2]

Experimental Protocol: Fischer Esterification

| Reagent/Solvent | Molar Ratio/Amount | Notes |

| 4-amino-2,6-difluorobenzoic acid | 1.0 eq | Starting carboxylic acid. |

| Methanol | 10-20 eq | Reactant and solvent. |

| Concentrated Sulfuric Acid (H₂SO₄) | 0.1-0.2 eq | Acid catalyst. |

| 10% Sodium Carbonate Solution | As needed | For neutralization. |

| Ethyl Acetate | As needed | For extraction. |

| Anhydrous Sodium Sulfate (Na₂SO₄) | As needed | Drying agent. |

Procedure:

-

In a round-bottom flask, dissolve 4-amino-2,6-difluorobenzoic acid in an excess of methanol.

-

With stirring, slowly add concentrated sulfuric acid dropwise. A precipitate of the ammonium salt may form.

-

Attach a reflux condenser and heat the mixture to a gentle reflux for 60-75 minutes. The solid should dissolve as the reaction progresses.

-

Monitor the reaction by thin-layer chromatography (TLC) until the starting material is consumed.

-

Cool the reaction mixture to room temperature and transfer it to a larger flask containing water.

-

Neutralize the mixture by the dropwise addition of a 10% sodium carbonate solution until gas evolution ceases and the pH is above 8.

-

The product, this compound, will precipitate out of the solution.

-

Collect the crude product by vacuum filtration and wash with cold water.

-

For further purification, the crude product can be recrystallized from an ethanol/water mixture.

-

Dry the purified crystals to obtain the final product.

Quantitative Data Summary

| Step | Starting Material | Key Reagents | Reaction Time | Temperature | Yield |

| 1. Hydrolysis (adapted) | 2,6-difluorobenzonitrile | NaOH, H₂O | 10 hours | 150°C | ~85% (for 2,6-difluorobenzoic acid) |

| 2. Esterification (adapted) | 4-amino-2,6-difluorobenzoic acid | Methanol, H₂SO₄ | 60-75 minutes | Reflux (~65°C) | Not specified, but generally good for this reaction type. |

Synthesis Pathway Diagram

References

An In-depth Technical Guide to Methyl 4-amino-2,6-difluorobenzoate: A Key Building Block in Modern Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 4-amino-2,6-difluorobenzoate is a fluorinated aromatic compound that has garnered significant interest within the scientific community, particularly in the field of medicinal chemistry and drug development. Its unique structural features make it a valuable building block for the synthesis of complex molecules, most notably as a component in Proteolysis Targeting Chimeras (PROTACs). This technical guide provides a comprehensive overview of the key characteristics of this compound, including its physicochemical properties, a plausible synthetic route, and its primary application in the burgeoning field of targeted protein degradation.

Chemical and Physical Properties

This compound is a solid at room temperature.[1][2] Its core structure consists of a benzene ring substituted with an amino group, two fluorine atoms, and a methyl ester group. The presence of fluorine atoms significantly influences the molecule's electronic properties, pKa, and lipophilicity, which are critical parameters in drug design.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₈H₇F₂NO₂ | [3] |

| Molecular Weight | 187.14 g/mol | [3] |

| CAS Number | 191478-99-6 | [3] |

| Appearance | Solid | [1] |

| Purity | ≥98% (Commercially available) | [3] |

| InChI Key | UWPLTCWTTVMXCM-UHFFFAOYSA-N | [4] |

| SMILES | COC(=O)C1=C(F)C=C(N)C=C1F | [4] |

Synthesis

A detailed experimental protocol for the synthesis of this compound is not explicitly described in readily available literature. However, a plausible and commonly employed synthetic route can be inferred from standard organic chemistry transformations and protocols for analogous compounds. A likely approach involves the nitration of a difluorobenzoic acid derivative, followed by reduction of the nitro group to an amine, and subsequent esterification.

Proposed Synthetic Pathway

A potential synthetic workflow is outlined below. This multi-step synthesis would start from a commercially available difluorinated benzoic acid.

Caption: Proposed synthesis of this compound.

General Experimental Protocol (Hypothetical)

Step 1: Esterification of 2,6-Difluoro-4-nitrobenzoic acid

To a solution of 2,6-difluoro-4-nitrobenzoic acid in methanol, a catalytic amount of a strong acid (e.g., sulfuric acid) or a reagent like thionyl chloride would be added. The mixture would then be heated to reflux for several hours to drive the reaction to completion. After cooling, the solvent would be removed under reduced pressure, and the crude product, Methyl 2,6-difluoro-4-nitrobenzoate, would be purified, for example, by column chromatography.

Step 2: Reduction of the Nitro Group

The purified Methyl 2,6-difluoro-4-nitrobenzoate would be dissolved in a suitable solvent such as ethanol or ethyl acetate. A reducing agent, such as iron powder in the presence of an acid like hydrochloric acid, or catalytic hydrogenation (H₂ gas with a palladium on carbon catalyst), would be employed to reduce the nitro group to an amino group. The reaction progress would be monitored by thin-layer chromatography. Upon completion, the reaction mixture would be filtered to remove the catalyst or inorganic solids. The filtrate would then be concentrated, and the resulting crude this compound would be purified by recrystallization or column chromatography to yield the final product.

Spectroscopic Data (Predicted)

While experimental spectra for this compound are not widely published, spectroscopic features can be predicted based on its structure and comparison with analogous compounds.

Table 2: Predicted Spectroscopic Data for this compound

| Technique | Predicted Key Signals |

| ¹H NMR | - Singlet for the methyl ester protons (~3.9 ppm).- Aromatic protons appearing as a multiplet in the region of 6.2-6.5 ppm, showing coupling to the fluorine atoms.- Broad singlet for the amine protons (~4.5-5.5 ppm), which may be exchangeable with D₂O. |

| ¹³C NMR | - Carbonyl carbon of the ester at ~164 ppm.- Aromatic carbons directly attached to fluorine atoms showing large C-F coupling constants (in the range of 240-260 ppm).- Other aromatic carbons between 95-155 ppm.- Methyl ester carbon at ~52 ppm. |

| FTIR (cm⁻¹) | - N-H stretching vibrations for the primary amine (two bands) around 3350-3500 cm⁻¹.- C=O stretching of the ester at ~1720 cm⁻¹.- C-F stretching vibrations in the 1100-1300 cm⁻¹ region.- Aromatic C=C stretching around 1600 cm⁻¹. |

| Mass Spec. | - Molecular ion peak (M⁺) at m/z = 187. |

Applications in Drug Development

The primary and most significant application of this compound is as a crucial building block in the synthesis of PROTACs.[3] PROTACs are heterobifunctional molecules that harness the cell's own protein disposal system, the ubiquitin-proteasome system, to selectively degrade target proteins of interest.

Role in PROTACs

A PROTAC molecule is composed of three key components: a ligand that binds to the target protein, a ligand that binds to an E3 ubiquitin ligase, and a linker that connects these two ligands. This compound is often incorporated into the E3 ligase ligand portion of the PROTAC. The amino group provides a convenient attachment point for the linker, while the difluorinated phenyl ring can be a key structural element for binding to the E3 ligase.

The general mechanism of action for a PROTAC is illustrated in the following diagram:

Caption: General mechanism of action of a PROTAC.

This targeted protein degradation approach offers several advantages over traditional inhibition, including the ability to target proteins that have been historically considered "undruggable" and the potential for more sustained pharmacological effects.

Safety and Handling

This compound is classified as a hazardous substance.[4] It is harmful if swallowed, toxic in contact with skin, causes skin irritation, and causes serious eye irritation.[4] Appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses, should be worn when handling this compound. It should be used in a well-ventilated area, such as a fume hood.

Table 3: GHS Hazard Statements

| Hazard Code | Statement |

| H302 | Harmful if swallowed |

| H311 | Toxic in contact with skin |

| H315 | Causes skin irritation |

| H319 | Causes serious eye irritation |

Conclusion

This compound is a valuable and versatile chemical intermediate with significant applications in modern drug discovery. Its role as a key building block in the synthesis of PROTACs underscores its importance in the development of novel therapeutics aimed at targeted protein degradation. While detailed experimental data for this specific compound is somewhat limited in the public domain, its properties and reactivity can be reasonably inferred from related structures. As research into targeted protein degradation continues to expand, the demand for and scientific interest in specialized building blocks like this compound is expected to grow.

References

The Solubility Profile of Methyl 4-amino-2,6-difluorobenzoate: A Technical Guide for Researchers

For immediate release:

Introduction

Methyl 4-amino-2,6-difluorobenzoate is a fluorinated aromatic ester with a molecular structure that suggests moderate polarity. Its solubility in organic solvents is a critical parameter for its use in synthetic chemistry, particularly in reaction setup, purification, and formulation development. The presence of both a polar amino group and an ester functionality, combined with the electron-withdrawing nature of the fluorine atoms, results in a nuanced solubility profile that necessitates empirical determination for specific applications.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₈H₇F₂NO₂ | --INVALID-LINK-- |

| Molecular Weight | 187.14 g/mol | --INVALID-LINK-- |

| Appearance | Solid | --INVALID-LINK-- |

| CAS Number | 191478-99-6 | --INVALID-LINK-- |

Solubility of Structurally Related Compounds

In the absence of specific data for this compound, the solubility of structurally similar compounds can provide valuable insights. Table 2 summarizes the solubility of methyl benzoate and methyl 4-aminobenzoate in various solvents. It is crucial to note that these values are for guidance only and the solubility of the target compound must be determined experimentally.

Table 2: Solubility Data for Structurally Similar Compounds

| Compound | Solvent | Solubility | Temperature (°C) | Source |

| Methyl Benzoate | Water | 2100 mg/L | 20 | --INVALID-LINK-- |

| Ethanol | Soluble | Room Temperature | --INVALID-LINK-- | |

| Diethyl Ether | Miscible | Room Temperature | --INVALID-LINK-- | |

| Acetone | Soluble | Room Temperature | --INVALID-LINK-- | |

| Hexane | Excellent Solubility | Room Temperature | --INVALID-LINK-- | |

| Methyl 4-aminobenzoate | Water | 3.82 g/L | Not Specified | --INVALID-LINK-- |

| Alcohol | Soluble | Not Specified | --INVALID-LINK-- | |

| Ether | Soluble | Not Specified | --INVALID-LINK-- |

Experimental Protocols for Solubility Determination

The solubility of a compound can be determined through various methods, with the choice of method often depending on the stage of research and the required accuracy. The two primary types of solubility measurements are thermodynamic (equilibrium) and kinetic.

Thermodynamic Solubility Measurement (Shake-Flask Method)

Thermodynamic solubility represents the true equilibrium solubility of a compound in a given solvent and is considered the "gold standard".[1] The shake-flask method is the most common technique for this determination.[2][3]

Protocol:

-

Preparation: An excess amount of the solid compound (this compound) is added to a known volume of the selected organic solvent in a sealed vial or flask.[4]

-

Equilibration: The mixture is agitated (e.g., using a shaker or stirrer) at a constant temperature for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached.[2][3]

-

Phase Separation: The undissolved solid is separated from the saturated solution by centrifugation or filtration (using a filter that does not adsorb the compound).[5][6]

-

Quantification: The concentration of the compound in the clear, saturated solution is determined using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC), UV-Vis spectroscopy, or Liquid Chromatography-Mass Spectrometry (LC-MS).[6][7]

-

Calculation: The solubility is expressed as the concentration of the compound in the saturated solution (e.g., in mg/mL or mol/L).

Caption: Thermodynamic Solubility Workflow.

Kinetic Solubility Measurement

Kinetic solubility is a high-throughput method often used in early drug discovery to assess the solubility of compounds that are initially dissolved in a strong organic solvent, typically dimethyl sulfoxide (DMSO).[8][9] This method measures the concentration at which a compound precipitates out of an aqueous buffer when added from a concentrated DMSO stock solution.[8][10]

Protocol:

-

Stock Solution Preparation: A concentrated stock solution of this compound is prepared in 100% DMSO (e.g., 10 mM).[7]

-

Serial Dilution: The stock solution is serially diluted in DMSO in a microtiter plate.[7]

-

Addition to Buffer: A small volume of each DMSO solution is added to an aqueous buffer (e.g., phosphate-buffered saline, PBS) in another microtiter plate.[7][10] The final DMSO concentration is typically kept low (e.g., <2%) to minimize its effect on solubility.[8]

-

Incubation: The plate is incubated at a controlled temperature (e.g., room temperature or 37°C) for a shorter period than the thermodynamic method (e.g., 1-2 hours).[8][10]

-

Precipitation Detection: The formation of a precipitate is detected by measuring the turbidity of the solution using a nephelometer or by measuring the absorbance using a UV plate reader.[5][10]

-

Solubility Determination: The kinetic solubility is defined as the highest concentration of the compound that does not produce a precipitate.[9]

Caption: Kinetic Solubility Workflow.

Logical Relationship for Solvent Selection

The selection of an appropriate solvent is guided by the principle of "like dissolves like".[11] The polarity of both the solute and the solvent is a primary determinant of solubility.

Caption: Solvent Selection Logic.

Conclusion

While specific, quantitative solubility data for this compound in a range of organic solvents is not currently available in the public domain, this guide provides the necessary framework for its determination. By employing established protocols such as the shake-flask method for thermodynamic solubility and high-throughput kinetic assays, researchers can accurately characterize the solubility profile of this important compound. The provided data on structurally similar molecules can serve as a preliminary guide for solvent screening. Empirical determination remains essential for precise and reliable data to support synthesis, purification, and formulation activities.

References

- 1. ingentaconnect.com [ingentaconnect.com]

- 2. Shake-Flask Solubility Assay | Bienta [bienta.net]

- 3. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]

- 4. dissolutiontech.com [dissolutiontech.com]

- 5. Aqueous Solubility Assay - Enamine [enamine.net]

- 6. enamine.net [enamine.net]

- 7. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]

- 8. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 9. asianpubs.org [asianpubs.org]

- 10. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]

- 11. chem.ws [chem.ws]

Methyl 4-amino-2,6-difluorobenzoate: A Technical Guide to Stability and Storage

For Researchers, Scientists, and Drug Development Professionals

Introduction

Core Stability Profile

The stability of Methyl 4-amino-2,6-difluorobenzoate is influenced by its key structural features: the difluorinated benzene ring, the aromatic amine group, and the methyl ester group.

-

Fluorinated Aromatic Core: The carbon-fluorine (C-F) bonds are exceptionally strong, rendering the difluorinated benzene ring highly stable and generally resistant to metabolic and chemical degradation. This fluorination also contributes to the overall thermal stability of the molecule.

-

Aromatic Amine Group: The amino group is a potential site for oxidation, which can be accelerated by exposure to light, heat, and oxidizing agents. This can lead to the formation of colored degradation products.

-

Methyl Ester Group: The methyl ester functionality is susceptible to hydrolysis, particularly under acidic or basic conditions, which would yield 4-amino-2,6-difluorobenzoic acid and methanol. The rate of hydrolysis is dependent on pH, temperature, and the presence of moisture.

Recommended Storage Conditions

Based on the stability profile of similar fluorinated aromatic compounds and aminobenzoic acid esters, the following storage conditions are recommended to minimize degradation:

| Parameter | Recommendation | Rationale |

| Temperature | Store in a cool location. | Minimizes the rate of potential thermal degradation and hydrolysis. |

| Light | Protect from light. | The aminobenzoic acid moiety can be susceptible to photodegradation. |

| Atmosphere | Store under an inert atmosphere (e.g., nitrogen or argon). | Prevents oxidation of the amino group. |

| Moisture | Store in a dry environment. | Minimizes the risk of hydrolysis of the methyl ester. |

Potential Degradation Pathways

The primary degradation pathways for this compound are anticipated to be hydrolysis, oxidation, and photodegradation.

Potential degradation pathways for this compound.

Quantitative Stability Data (Illustrative Template)

As specific quantitative stability data is not publicly available, the following table serves as a template for a forced degradation study. Such a study is essential to definitively determine the stability of this compound under various stress conditions.

| Stress Condition | Parameters | Duration | Assay (% Remaining) | Degradation Products Observed |

| Hydrolysis | 0.1 N HCl (aq) | 24, 48, 72 hours | ||

| 0.1 N NaOH (aq) | 24, 48, 72 hours | |||

| Neutral (pH 7.0) | 24, 48, 72 hours | |||

| Oxidation | 3% H₂O₂ (aq) | 24, 48, 72 hours | ||

| Thermal | 60°C | 1, 2, 4 weeks | ||

| Photostability | ICH Q1B Option 2 | - |

Experimental Protocols for Stability Assessment

The following are detailed methodologies for key experiments to assess the stability of this compound.

Forced Hydrolysis Study

Objective: To determine the susceptibility of the methyl ester to acid and base-catalyzed hydrolysis.

Methodology:

-

Prepare stock solutions of this compound in a suitable organic solvent (e.g., acetonitrile or methanol).

-

For acidic hydrolysis, add an aliquot of the stock solution to 0.1 N hydrochloric acid.

-

For basic hydrolysis, add an aliquot of the stock solution to 0.1 N sodium hydroxide.

-

For neutral hydrolysis, add an aliquot of the stock solution to purified water.

-

Incubate the solutions at a controlled temperature (e.g., 60°C).

-

At specified time points (e.g., 0, 24, 48, 72 hours), withdraw samples.

-

Neutralize the samples immediately (the acidic sample with a base, the basic sample with an acid).

-

Analyze the samples by a stability-indicating HPLC method to quantify the amount of remaining this compound and detect the formation of 4-amino-2,6-difluorobenzoic acid.

Workflow for the forced hydrolysis study.

Oxidative Degradation Study

Objective: To evaluate the stability of the amino group towards oxidation.

Methodology:

-

Prepare a stock solution of this compound.

-

Add an aliquot of the stock solution to a solution of 3% hydrogen peroxide.

-

Keep the solution at room temperature, protected from light.

-

At specified time points, withdraw samples.

-

Quench the reaction (e.g., by adding a solution of sodium bisulfite).

-

Analyze the samples by HPLC to quantify the parent compound and identify any oxidative degradation products.

Photostability Study

Objective: To assess the impact of light exposure on the stability of the compound.

Methodology:

-

Expose a solid sample and a solution of this compound to a light source according to ICH Q1B guidelines (Option 2: a combination of a cool white fluorescent lamp and a near-UV lamp).

-

Ensure the total illumination is not less than 1.2 million lux hours and the integrated near-UV energy is not less than 200 watt-hours/square meter.

-

Simultaneously, keep control samples (both solid and solution) in the dark under the same temperature conditions.

-

After the exposure period, analyze both the light-exposed and dark control samples by HPLC.

-

Compare the chromatograms to assess the extent of photodegradation and the formation of photolytic products.

Conclusion

While specific quantitative stability data for this compound is not extensively documented, a thorough understanding of its chemical structure allows for a reliable prediction of its stability profile. The primary concerns are hydrolysis of the methyl ester, oxidation of the amino group, and photodegradation. By adhering to the recommended storage conditions—cool, dark, dry, and under an inert atmosphere—the integrity of the compound can be effectively maintained. For critical applications, it is strongly advised to perform forced degradation studies as outlined in this guide to generate specific stability data and ensure the quality and reliability of the material.

In-Depth Technical Guide on the Safety and Handling of Methyl 4-amino-2,6-difluorobenzoate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive safety and handling information for Methyl 4-amino-2,6-difluorobenzoate, a chemical intermediate pertinent to pharmaceutical research and development. The following sections detail its hazardous properties, safe handling protocols, and emergency procedures to ensure the well-being of laboratory personnel and the integrity of research.

Chemical and Physical Properties

This compound is a substituted aniline derivative. A summary of its key physical and chemical properties is presented in Table 1.[1]

| Property | Value |

| Molecular Formula | C₈H₇F₂NO₂ |

| Molecular Weight | 187.14 g/mol |

| CAS Number | 191478-99-6 |

| Appearance | White to off-white crystalline powder |

| Melting Point | Not available |

| Boiling Point | Not available |

| Solubility | Soluble in organic solvents such as methanol, ethanol, and dimethyl sulfoxide. Limited solubility in water. |

Hazard Identification and Toxicological Information

This compound is classified as a hazardous substance. The GHS hazard classifications are summarized in Table 2. Direct contact and inhalation should be strictly avoided.

| Hazard Class | GHS Classification | Hazard Statement |

| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed |

| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation |

| Serious Eye Damage/Eye Irritation | Category 2A | H319: Causes serious eye irritation |

| Specific target organ toxicity — Single exposure | Category 3 (Respiratory tract irritation) | H335: May cause respiratory irritation |

Toxicological Summary:

Experimental Protocols: Safe Handling and Storage

Adherence to strict safety protocols is mandatory when handling this compound.

Personal Protective Equipment (PPE)

A comprehensive PPE regimen is required to minimize exposure.

-

Hand Protection: Chemical-resistant gloves are essential. Nitrile gloves may offer splash protection, but for prolonged handling, heavier-duty gloves such as butyl rubber or Viton® should be considered.[8] Always consult the glove manufacturer's resistance chart for specific breakthrough times.

-

Eye Protection: Chemical safety goggles are mandatory. In situations with a higher risk of splashing, a face shield should be worn in addition to goggles.

-

Skin and Body Protection: A lab coat must be worn at all times. For tasks with a higher potential for exposure, a chemical-resistant apron or suit is recommended.

-

Respiratory Protection: All handling of the solid compound or its solutions should be conducted in a certified chemical fume hood to avoid inhalation of dust or vapors.

Engineering Controls

-

Ventilation: Work with this compound must be performed in a well-ventilated area, preferably within a chemical fume hood with a face velocity of at least 100 feet per minute.

-

Safety Showers and Eyewash Stations: Ensure that a safety shower and eyewash station are readily accessible in the immediate work area.

Handling Procedures

-

Preparation: Before handling, review the Safety Data Sheet (SDS) and this guide. Ensure all necessary PPE is available and in good condition.

-

Weighing and Transfer: Conduct all weighing and transfer operations within a chemical fume hood or a ventilated balance enclosure to minimize dust inhalation.

-

Solution Preparation: When dissolving the compound, add the solid to the solvent slowly to avoid splashing.

-

General Hygiene: Avoid contact with skin, eyes, and clothing. Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly after handling the compound, even if gloves were worn.

Storage

-

Store in a tightly sealed, properly labeled container.

-

Keep in a cool, dry, and well-ventilated area.

-

Store away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.

Emergency Procedures

Spill Response

A detailed workflow for responding to a spill of this compound is illustrated below.

Detailed Spill Cleanup Protocol:

-

Evacuate and Alert: Immediately evacuate the spill area and alert nearby personnel and the laboratory supervisor.

-

Assess the Situation: From a safe distance, assess the extent of the spill. If it is a large spill or if you are not trained in spill cleanup, contact your institution's Environmental Health and Safety (EHS) department immediately.

-

Contain the Spill (for minor spills by trained personnel):

-

Don the appropriate PPE as outlined in section 3.1.

-

For solid spills, carefully cover with a plastic sheet to avoid dust dispersal. Gently sweep the material into a labeled waste container.

-

For liquid spills, contain the spill using an inert absorbent material such as sand, vermiculite, or a commercial sorbent. Do not use combustible materials like paper towels.

-

-

Cleanup: Work from the outside of the spill inwards, collecting the absorbed material into a labeled, sealable hazardous waste container.

-

Decontamination: Decontaminate the spill area with a suitable solvent (e.g., methanol or ethanol), followed by a soap and water wash.[9] All cleaning materials must be disposed of as hazardous waste.

-

Disposal: Dispose of all contaminated materials, including gloves and absorbent pads, as hazardous chemical waste according to your institution's guidelines.

First Aid Measures

-

Inhalation: Move the affected person to fresh air immediately. If breathing is difficult, administer oxygen. Seek immediate medical attention.

-

Skin Contact: Immediately flush the skin with copious amounts of water for at least 15 minutes while removing contaminated clothing and shoes. Seek medical attention.

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.

-

Ingestion: Do not induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.

Potential Biological Effects and Signaling Pathways

While specific studies on this compound are lacking, the potential for genotoxicity is a significant concern with substituted anilines. The general mechanism of genotoxicity for aromatic amines involves metabolic activation to reactive intermediates that can form adducts with DNA, potentially leading to mutations and cancer.[10]

The proposed metabolic activation pathway is illustrated below. This is a generalized pathway for aromatic amines and may not be entirely representative of this compound's metabolism.

Disposal Considerations

All waste containing this compound, including contaminated labware, PPE, and spill cleanup materials, must be disposed of as hazardous chemical waste. Follow all local, state, and federal regulations for hazardous waste disposal. Do not dispose of this chemical down the drain or in the regular trash.

Disclaimer

The information provided in this guide is intended for trained laboratory personnel and is based on currently available data. It is the responsibility of the user to conduct a thorough risk assessment for their specific application and to implement appropriate safety measures. Always consult the most recent version of the Safety Data Sheet (SDS) provided by the supplier.

References

- 1. This compound | C8H7F2NO2 | CID 23001755 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Genotoxicity of aniline derivatives in various short-term tests - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Bacterial mutagenicity and mammalian cell DNA damage by several substituted anilines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. The genotoxicity of a variety of aniline derivatives in a DNA repair test with primary cultured rat hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Metabolic and Pharmaceutical Aspects of Fluorinated Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. safety.fsu.edu [safety.fsu.edu]

- 9. Laboratory Equipment Decontamination Procedures - Wayne State University [research.wayne.edu]

- 10. academic.oup.com [academic.oup.com]

Methyl 4-amino-2,6-difluorobenzoate: A Technical Safety Guide for Researchers

This technical guide provides a comprehensive overview of the material safety data for Methyl 4-amino-2,6-difluorobenzoate, tailored for researchers, scientists, and professionals in drug development. It includes key physical and chemical properties, detailed hazard information, experimental protocols for safety assessment, and recommended handling procedures.

Core Substance Information

This compound is an organic building block used in the synthesis of more complex molecules, particularly in the development of pharmaceuticals.[1][2] Its chemical structure consists of a benzoate core with amino and difluoro substitutions, which impart specific reactivity and biological properties.

Physical and Chemical Properties

The fundamental physical and chemical characteristics of this compound are summarized below. This data is essential for safe handling, storage, and use in experimental settings.

| Property | Value | Source |

| Molecular Formula | C₈H₇F₂NO₂ | PubChem[3] |

| Molecular Weight | 187.14 g/mol | PubChem[3] |

| CAS Number | 191478-99-6 | PubChem[3] |

| Appearance | Solid (form may vary) | CymitQuimica[4] |

| Purity | ≥98% | CymitQuimica, Various Suppliers[1][4] |

| InChI Key | UWPLTCWTTVMXCM-UHFFFAOYSA-N | PubChem[3] |

Health and Safety Hazard Assessment

This compound is classified with several hazards under the Globally Harmonized System (GHS).[3] A thorough understanding of these hazards is critical for minimizing risk in a laboratory environment.

GHS Hazard Classification

The compound is associated with acute toxicity, skin irritation, and serious eye irritation.[3] The GHS classifications are detailed in the table below.

| Hazard Class | Category | GHS Hazard Statement |

| Acute Toxicity, Oral | Category 3 / 4 | H301: Toxic if swallowed / H302: Harmful if swallowed[3] |

| Acute Toxicity, Dermal | Category 3 | H311: Toxic in contact with skin[3] |

| Acute Toxicity, Inhalation | Category 3 | H331: Toxic if inhaled[3] |

| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation[3] |

| Serious Eye Damage/Eye Irritation | Category 2 | H319: Causes serious eye irritation[3] |

| Specific Target Organ Toxicity | Category 3 | H335: May cause respiratory irritation[3] |

GHS Pictograms and Precautionary Statements

The following diagram illustrates the GHS pictograms associated with this compound, followed by a summary of key precautionary statements.

Caption: GHS pictograms for this compound.

Key Precautionary Statements:

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

-

P264: Wash skin thoroughly after handling.[5]

-

P280: Wear protective gloves/ eye protection/ face protection.[5]

-

P301 + P310: IF SWALLOWED: Immediately call a POISON CENTER or doctor/physician.

-

P302 + P352: IF ON SKIN: Wash with plenty of soap and water.[5]

-

P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[5]

Experimental Protocols for Hazard Assessment

Skin Irritation Testing (Based on OECD Guideline 439)

This in vitro test determines the potential of a substance to cause skin irritation.[5][6] It is based on a reconstructed human epidermis model.[5][6]

Methodology:

-

Tissue Preparation: Reconstructed human epidermis tissues are equilibrated in a culture medium.

-

Chemical Exposure: A precise amount of the test chemical is applied topically to the tissue surface.

-

Incubation: The treated tissues are incubated for a specific period (e.g., 60 minutes).

-

Rinsing: The test chemical is thoroughly rinsed from the tissue surface.

-

Post-Incubation: Tissues are transferred to a fresh medium and incubated for an extended period (e.g., 42 hours).

-

Viability Assessment: Cell viability is determined using a colorimetric assay, such as the MTT assay. A reduction in cell viability below 50% indicates that the substance is an irritant.[7]

Eye Irritation Testing (Based on OECD Guideline 405)

This in vivo test evaluates the potential of a substance to cause serious eye damage or irritation.[3][8][9]

Methodology:

-

Animal Selection: Healthy, adult albino rabbits are typically used for this test.

-

Initial Test: A single dose of the substance is applied to the conjunctival sac of one eye of a single animal.[9] The other eye serves as a control.

-

Observation: The eyes are examined at 1, 24, 48, and 72 hours after application.[8] Lesions of the cornea, iris, and conjunctiva are scored.

-

Confirmatory Test: If a strong irritant or corrosive effect is not observed, the test is confirmed using additional animals.[9]

-

Endpoint: The reversibility of any observed effects is monitored for up to 21 days.[8]

Safe Handling and Emergency Workflow

Given the toxic and irritant nature of this compound, a strict workflow for handling and in case of accidental exposure is mandatory.

Caption: Recommended workflow for safe handling and emergency response.

Key Handling Procedures:

-

Always work in a well-ventilated chemical fume hood.[10]

-

Use appropriate personal protective equipment (PPE), including nitrile gloves, safety goggles, and a lab coat.[10]

-

Avoid generating dust when handling the solid material.

-

Store in a tightly closed container in a cool, dry, and well-ventilated area.

-

Ensure eyewash stations and safety showers are readily accessible.[9]

References

- 1. oecd.org [oecd.org]

- 2. calpaclab.com [calpaclab.com]

- 3. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 4. siesascs.edu.in [siesascs.edu.in]

- 5. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 6. oecd.org [oecd.org]

- 7. iivs.org [iivs.org]

- 8. In vivo Eye Irritation / Serius Eye Damage Test (OECD 405: 2023). - IVAMI [ivami.com]

- 9. nucro-technics.com [nucro-technics.com]

- 10. General Rules for Working with Chemicals | Compliance and Risk Management [kent.edu]

Methodological & Application

Application Notes and Protocols: The Use of Methyl 4-amino-2,6-difluorobenzoate in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

Methyl 4-amino-2,6-difluorobenzoate is a valuable and versatile building block in organic synthesis, particularly in the field of medicinal chemistry. Its unique substitution pattern, featuring an electron-donating amino group and two electron-withdrawing fluorine atoms on the benzene ring, along with a reactive methyl ester, provides a scaffold for the development of novel therapeutic agents. This document details its application in the synthesis of bioactive molecules, including specific protocols for key transformations and a summary of relevant quantitative data.

Application in Drug Discovery: A Scaffold for Biologically Active Molecules

This compound serves as a key starting material in the synthesis of a variety of compounds with potential therapeutic applications. The presence of the amino group allows for the facile formation of amides and sulfonamides, while the difluorinated phenyl ring can enhance metabolic stability and binding affinity of the final molecule. This building block has been notably utilized in the development of inhibitors for α4β7 integrin and antagonists for the retinoic acid receptor alpha (RARα).

Synthesis of α4β7 Integrin Inhibitor Precursors

In the quest for treatments for inflammatory diseases, α4β7 integrin has emerged as a critical target. This compound has been employed in the synthesis of sulfonamide derivatives that act as precursors to potent α4β7 integrin inhibitors. These compounds are designed to interfere with the cell adhesion processes mediated by this integrin.

Development of Retinoic Acid Receptor Alpha (RARα) Antagonists

Retinoic acid receptors are implicated in a range of cellular processes, and their modulation is a key strategy in various therapeutic areas, including contraception. This compound has been used to construct amide-based antagonists of RARα, demonstrating its utility in creating molecules that can selectively interact with nuclear receptors.

Experimental Protocols

The following are detailed experimental protocols for common and significant reactions involving this compound.

Protocol 1: Sulfonamide Formation

This protocol describes the synthesis of methyl 4-(arylsulfonamido)-2,6-difluorobenzoates, key intermediates in the development of α4β7 integrin inhibitors.[1][2][3]

Reaction Scheme:

Materials:

-

This compound

-

Arylsulfonyl chloride (e.g., 4-iodobenzenesulfonyl chloride, 5-bromopyridine-2-sulfonyl chloride)

-

Pyridine

-

Dichloromethane (CH₂Cl₂)

-

0.1 N Hydrochloric acid

-

Petroleum ether/Ethyl acetate mixture for chromatography

Procedure:

-

Suspend this compound in dichloromethane in a reaction vessel.

-

Add the desired arylsulfonyl chloride and pyridine to the suspension.

-

Stir the reaction mixture at room temperature for 12 hours or at 80°C for 12 hours, depending on the specific sulfonyl chloride used.[1]

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, concentrate the reaction solution under reduced pressure.

-

For work-up, add 4N aqueous hydrochloric acid and stir for 10 minutes, followed by filtration of the resulting suspension.[1] Alternatively, the organic layer can be washed with 0.1 N hydrochloric acid.[2][3]

-

Purify the crude product by silica gel column chromatography using a petroleum ether/ethyl acetate gradient to yield the pure sulfonamide derivative.[4]

Quantitative Data for Sulfonamide Formation

| Reactant 1 | Reactant 2 (Arylsulfonyl Chloride) | Molar Ratio (1:2) | Solvent | Temperature | Time | Yield | Reference |

| This compound (3.60 g) | 4-Iodobenzenesulfonyl chloride (7.50 g) | 1 : 1.3 | Dichloromethane | 80°C | 12 h | N/A | [1] |

| This compound (16.9 g) | Sulfonyl chloride solution | N/A | Dichloromethane | -10°C to RT | 6 h | N/A | [2][3] |

| This compound (26.0 g) | 5-Bromopyridine-2-sulfonyl chloride | N/A | Dichloromethane | Room Temp. | 12 h | 15% (over 3 steps) | [4] |

| This compound (500 mg) | Methyl sulfonyl chloride (0.31 ml) | 1 : 1.3 | Dichloromethane | Room Temp. | Overnight | N/A | [5][6][7] |

N/A: Not available in the cited source.

Protocol 2: Amide Coupling (EDCI-mediated)

This protocol details the synthesis of amide derivatives from this compound and a carboxylic acid, a reaction central to the creation of RARα antagonists.[8]

Reaction Scheme:

Materials:

-

This compound

-

Carboxylic acid (e.g., 5,5-dimethyl-8-(p-tolyl)-5,6-dihydronaphthalene-2-carboxylic acid)

-

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDCI-HCl)

-

Hydroxybenzotriazole (HOBt)

-

4-Dimethylaminopyridine (DMAP)

-

Dichloromethane (DCM)

Procedure:

-

To a reaction vial equipped with a stir bar, add the carboxylic acid, this compound, EDCI-HCl, HOBt, and DMAP.

-

Add dichloromethane as the solvent.

-

Stir the reaction mixture at 35°C for 16 hours.

-

Monitor the reaction by TLC.

-

Upon completion, dilute the reaction mixture with dichloromethane and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography to obtain the desired amide.

Quantitative Data for Amide Coupling

| Reactant 1 | Reactant 2 (Carboxylic Acid) | Molar Ratio (1:2) | Coupling Reagents | Solvent | Temperature | Time | Yield | Reference |

| This compound (40 mg) | 5,5-dimethyl-8-(p-tolyl)-5,6-dihydronaphthalene-2-carboxylic acid (52 mg) | 1.2 : 1 | EDCI-HCl, HOBt, DMAP | Dichloromethane | 35°C | 16 h | 64-86% | [8] |

Visualizations

Logical Workflow for Sulfonamide Synthesis

Caption: General workflow for the synthesis of sulfonamide derivatives.

Signaling Pathway Inhibition Concept

Caption: Inhibition of the α4β7 integrin pathway.

References

- 1. WO2013161904A1 - Sulfonamide derivative and medicinal use thereof - Google Patents [patents.google.com]

- 2. US9533985B2 - Sulfonamide derivative and medicinal use thereof - Google Patents [patents.google.com]

- 3. DK2842945T3 - Sulfonamide derivative and medical use thereof - Google Patents [patents.google.com]

- 4. 874959-68-9 | 5-Bromopyridine-2-sulfonyl chloride | Bromides | Ambeed.com [ambeed.com]

- 5. US11224600B2 - Compounds for inhibition of alpha 4 beta 7 integrin - Google Patents [patents.google.com]

- 6. WO2020092375A1 - Quinoline derivatives as alpha4beta7 integrin inhibitors - Google Patents [patents.google.com]